molecular formula C6H6N2O3 B092384 3-Methyl-4-nitropyridine 1-oxide CAS No. 1074-98-2

3-Methyl-4-nitropyridine 1-oxide

Cat. No. B092384
CAS RN: 1074-98-2
M. Wt: 154.12 g/mol
InChI Key: SSOURMYKACOBIV-UHFFFAOYSA-N
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Description

3-Methyl-4-nitropyridine N-Oxide (POM) is an efficient nonlinear optical organic material having a high nonlinear coefficient and achieving the parametric emission process within the desired spectral range (1–2 μm). POM crystallizes in the orthorhombic class, space group P2 1 2 1 2 1, and point group 222 .


Synthesis Analysis

The organic nonlinear material 3-methyl 4-nitropyridine 1-oxide (POM) has been synthesized from 3- picoline-N-oxide. Single crystals of POM have been grown by solvent evaporation method. Crystals of dimensions 1.1×0.8×0.4cm3 have been obtained by this technique .


Molecular Structure Analysis

The molecular formula of 3-Methyl-4-nitropyridine 1-oxide is C6H6N2O3. It has a molecular weight of 154.12 g/mol. The compound crystallizes in the orthorhombic class, space group P2 1 2 1 2 1, and point group 222 .


Chemical Reactions Analysis

The reaction mechanism of 3-Methyl-4-nitropyridine 1-oxide is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Nonlinear Optical (NLO) Material Development

This compound has demonstrated potential as an efficient NLO material. NLO materials are important in the development of optical technologies such as frequency converters, optical switches, and modulators. The ability of 3-Methyl-4-nitropyridine 1-oxide to facilitate charge transfer makes it a candidate for crystal growth aimed at enhancing optical applications .

Diagnostic Assay Manufacturing

In the medical field, 3-Methyl-4-nitropyridine N-oxide is used in the manufacturing of diagnostic assays. These assays are vital for various medical diagnostics, including hematology and histology, where they contribute to the detection and analysis of diseases .

Crystal Growth and Characterization

The compound is used in the synthesis and growth of organic nonlinear optical crystals. Its molecular and structural identification has been confirmed through techniques like FT-NMR and FTIR, and its crystals have been characterized using single-crystal X-ray diffraction. Such research is fundamental to the advancement of organic electronics and photonics .

Optical Transmission Studies

3-Methyl-4-nitropyridine 1-oxide: has been studied for its optical transmission properties. With a transmission rate of 55%, it holds promise for use in optical devices that require specific light transmission characteristics, such as filters and lenses .

Mechanical Property Analysis

The mechanical properties of 3-Methyl-4-nitropyridine 1-oxide crystals have been investigated through Vickers hardness studies. Understanding the hardness and resilience of this compound is important for its potential use in durable optical components and devices .

Safety and Hazards

3-Methyl-4-nitropyridine 1-oxide is harmful if inhaled, swallowed, or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause genetic defects and is classified as carcinogenic .

Future Directions

The title adduct, C7H5NO4·C6H6N2O3, forms part of an ongoing study of the design of non-centrosymmetric systems based on 3-methy-4-nitropyridine 1-oxide . This suggests that future research could focus on the design of non-centrosymmetric systems using this compound.

properties

IUPAC Name

3-methyl-4-nitro-1-oxidopyridin-1-ium
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InChI

InChI=1S/C6H6N2O3/c1-5-4-7(9)3-2-6(5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOURMYKACOBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148043
Record name 3-Methyl-4-nitropyridine 1-oxide
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Molecular Weight

154.12 g/mol
Source PubChem
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Product Name

3-Methyl-4-nitropyridine 1-oxide

CAS RN

1074-98-2
Record name Pyridine, 3-methyl-4-nitro-, 1-oxide
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Record name 3-Methyl-4-nitropyridine 1-oxide
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Record name 3-methyl-4-nitropyridine 1-oxide
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Record name 5-METHYL-4-NITROPYRIDINE N-OXIDE
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Synthesis routes and methods I

Procedure details

3-Methylpyridine 1-oxide (2 g, 18.3 mmol, Step a) was added slowly to the round bottom flask containing sulfuric acid (7 mL, 128 mmol). The mixture was cooled to 0° C. and nitric acid (5.7 mL, 128 mmol) was added drop wise. The resulting reaction mixture was heated at 90-100° C. for 2 hours. The reaction mixture was poured onto crushed ice and sodium carbonate was added portion wise. The aqueous phase was extracted with chloroform. The combined organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum to get 3-methyl-4-nitropyridine 1-oxide (1.4 g, 50%).
Quantity
0 (± 1) mol
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7 mL
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5.7 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

β-Picoline-N-oxide (10 g) was slowly added to the mixed acid of concentrated sulfuric acid (35 mL) and concentrated nitric acid (27.5 mL) at 0° C., gradually warmed up to 105° C. and stirred for 4 hours. The reaction solvent which was cooled down to room temperature was poured into ice (100 g) and sodium carbonate (60 g) was added thereto. After filtering out the precipitate, the reaction mixture was washed with water and dried under reduced pressure to obtain 5.83 g of 3-methyl-4-nitropyridine-N-oxide.
Quantity
10 g
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reactant
Reaction Step One
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35 mL
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27.5 mL
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[Compound]
Name
ice
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100 g
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60 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Methyl-4-nitropyridine N-oxide?

A1: 3-Methyl-4-nitropyridine N-oxide has the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol.

Q2: What spectroscopic techniques are used to characterize 3-Methyl-4-nitropyridine N-oxide?

A2: Various spectroscopic methods are employed to analyze 3-Methyl-4-nitropyridine N-oxide, including:

  • Raman spectroscopy: Used to identify pressure-induced phase transitions in 3-Methyl-4-nitropyridine N-oxide crystals. []
  • IR spectroscopy: Utilized to study the interactions between 3-Methyl-4-nitropyridine N-oxide molecules and different solvents during crystal growth. [, ]
  • NMR spectroscopy:
    • 17O NMR: Investigates steric effects in 3-Methyl-4-nitropyridine N-oxide and other N-oxides, revealing shielding and deshielding effects on chemical shifts due to substituents. []
    • 13C NMR: Analyzes the tert-butyl groups in 3-Methyl-4-nitropyridine N-oxide and its isomer, providing insights into steric effects. []

Q3: Why is the dipole moment of 3-Methyl-4-nitropyridine N-oxide surprisingly low?

A: 3-Methyl-4-nitropyridine N-oxide possesses a smaller dipole moment than expected due to the competing electron-withdrawing nature of both the nitro and N-oxide groups. These groups create opposing electronic effects within the molecule, leading to a reduced overall dipole moment. [, , ]

Q4: What makes 3-Methyl-4-nitropyridine N-oxide a good candidate for nonlinear optical applications?

A: 3-Methyl-4-nitropyridine N-oxide exhibits promising nonlinear optical (NLO) properties, primarily due to its non-centrosymmetric crystal structure and the presence of the electron-donating methyl group and the electron-accepting nitro group, linked by a conjugated π-electron system. This electronic configuration results in significant second-order nonlinear susceptibility (χ(2)), making it suitable for applications like second harmonic generation (SHG). [, , , , , ]

Q5: How does 3-Methyl-4-nitropyridine N-oxide compare to other NLO materials in terms of efficiency?

A5: The second harmonic generation (SHG) efficiency of 3-Methyl-4-nitropyridine N-oxide has been found to be comparable to or even exceeding that of other well-known organic NLO materials like:

  • Urea: 3-Methyl-4-nitropyridine N-oxide exhibits SHG efficiency on par with or exceeding urea in some molecular complexes. []
  • 3-Methyl-4-nitropyridine-1-oxide (POM): Certain derivatives of 3-Methyl-4-nitropyridine N-oxide demonstrate SHG responses comparable to POM. []
  • 2-methyl-2,4-dinitrophenyl aminopropanoate: The SHG efficiency of 3-Methyl-4-nitropyridine N-oxide is comparable to that of 2-methyl-2,4-dinitrophenyl aminopropanoate in specific molecular arrangements. []
  • N-(4-nitrophenyl)-(S)-prolinol (NPP): Certain 3-Methyl-4-nitropyridine N-oxide-based zinc(II) complexes show SHG intensities between those of 3-Methyl-4-nitropyridine-1-oxide (POM) and NPP. []

Q6: What specific NLO phenomena have been studied in 3-Methyl-4-nitropyridine N-oxide crystals?

A6: Research has investigated various NLO phenomena in 3-Methyl-4-nitropyridine N-oxide, including:

  • Second harmonic generation (SHG): 3-Methyl-4-nitropyridine N-oxide exhibits efficient SHG, both in collinear and noncollinear configurations. [, , ]
  • Sum-frequency generation (SFG): 3-Methyl-4-nitropyridine N-oxide allows for phase-matched SFG processes. []
  • Optical parametric amplification (OPA): 3-Methyl-4-nitropyridine N-oxide shows potential for OPA applications due to its high gain at specific wavelengths. []

Q7: How does pressure affect the structure and properties of 3-Methyl-4-nitropyridine N-oxide?

A7: Applying pressure to 3-Methyl-4-nitropyridine N-oxide crystals induces significant structural changes:

  • Phase transitions: Raman spectroscopy reveals that the crystal undergoes multiple reversible phase transitions under pressure, impacting its physical and optical characteristics. []
  • Negative linear compressibility (NLC): 3-Methyl-4-nitropyridine N-oxide displays an unusual NLC region at low pressures, meaning it expands along a specific direction when compressed, which then reverses at higher pressure due to changes in intermolecular bonding and nitro group rotation. []
  • Modification of SHG efficiency: Density functional theory (DFT) calculations predict that both the pressure-induced structural changes and conformational distortions within the molecule affect its SHG efficiency. []

Q8: What challenges are associated with the crystal growth of 3-Methyl-4-nitropyridine N-oxide for NLO applications?

A8: Growing high-quality single crystals of 3-Methyl-4-nitropyridine N-oxide for optimal NLO performance presents some challenges:

  • Solvent influence: The choice of solvent during crystal growth significantly impacts crystal quality. Acetone-water mixtures have been extensively studied, revealing a complex relationship between solvent composition, solubility, growth kinetics, and defect formation. [, ]
  • Defect control: Minimizing defects is crucial for maximizing NLO efficiency. Techniques like gel growth using tetramethoxysilane (TMOS) are being explored to improve crystal quality and reduce defects. [, ]

Q9: How is computational chemistry used in research on 3-Methyl-4-nitropyridine N-oxide?

A9: Computational methods are essential for understanding and predicting the properties of 3-Methyl-4-nitropyridine N-oxide:

  • DFT calculations: Employed to investigate the electronic structure, dipole moment, and the impact of pressure-induced structural changes on NLO properties. [, , ]
  • Molecular modeling: Used to study the molecular geometry, charge distribution, and electrostatic potential around the molecule. []
  • Elongation method: Applied to calculate linear and nonlinear optical properties by simulating the crystal packing effects on the molecular properties. [, ]
  • Supermolecule approach: Used to evaluate the (hyper)polarizabilities of molecular clusters to estimate the bulk crystal properties. []

Q10: How do structural modifications of 3-Methyl-4-nitropyridine N-oxide influence its NLO properties?

A10: The research highlights the importance of the 'push-pull' effect for the NLO properties of 3-Methyl-4-nitropyridine N-oxide derivatives. Substituting different groups at the 4-position can either enhance or diminish the charge transfer and thus, the NLO response:

  • Electron-withdrawing groups: These groups might reduce the charge transfer, potentially decreasing the NLO response. []

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